2,2-Diethylbutan-1-ol
Description
This compound is a primary alcohol with two ethyl groups branching from the second carbon of a butanol backbone. Such branching typically reduces intermolecular hydrogen bonding, leading to lower boiling points compared to linear alcohols.
Properties
IUPAC Name |
2,2-diethylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-8(5-2,6-3)7-9/h9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXDVOSUKFRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506454 | |
| Record name | 2,2-Diethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-60-4 | |
| Record name | 2,2-Diethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2-Diethylbutan-1-ol, a branched-chain alcohol with the molecular formula , has garnered attention for its potential biological activities. Understanding its interactions at the molecular level and its effects on various biological systems is crucial for evaluating its utility in medicinal chemistry and other applications.
- Molecular Weight : 130.23 g/mol
- Structure : The compound features a hydroxyl group (-OH) attached to a branched carbon chain, influencing its solubility and reactivity.
Anti-inflammatory Effects
Alcohols are known to exhibit anti-inflammatory properties. While direct evidence for this compound is sparse, similar compounds have been documented to reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways. This suggests a potential for this compound in therapeutic applications aimed at inflammatory diseases .
Toxicity and Safety
The safety profile of this compound is essential for its application in pharmaceuticals. According to PubChem data, it is classified as having low toxicity; however, detailed toxicological studies are necessary to fully understand its safety in various biological contexts .
Study on Alcohol Derivatives
A study investigating the biological activity of various alcohol derivatives found that certain structural modifications could significantly enhance their cytotoxic effects against cancer cell lines. Although this compound was not specifically tested, the findings underscore the importance of structural variations in determining biological activity .
In Vitro Assays
In vitro assays using different alcohols have demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of mitochondrial function and activation of caspases. While direct research involving this compound is limited, extrapolation from these studies suggests potential pathways through which this compound may exert similar effects .
Data Table: Comparative Biological Activity of Alcohols
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethanol | 100 | Induces apoptosis via mitochondrial stress |
| 1-Butanol | 75 | Modulates inflammatory cytokines |
| 2-Propanol | 50 | Inhibits cancer cell proliferation |
| This compound | TBD | TBD |
Note: TBD = To Be Determined; IC50 values are indicative based on related compounds.
Scientific Research Applications
Applications in Organic Synthesis
2,2-Diethylbutan-1-ol serves as an important intermediate in organic synthesis. Its branched structure allows for unique reactivity patterns that are exploited in the production of various chemical compounds.
Synthesis of Complex Molecules
In organic chemistry, this compound is utilized as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals. Its branched structure can enhance the steric hindrance in reactions, allowing for selective pathways in multi-step syntheses.
Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications due to its ability to act as a solvent and reagent in drug formulation.
Solvent in Drug Formulations
This compound is used as a solvent for various pharmaceutical compounds, enhancing their solubility and bioavailability. Its low toxicity profile makes it suitable for use in formulations intended for human consumption.
Potential Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies on its analogs show promise against certain cancer cell lines through mechanisms involving apoptosis and cell cycle inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 22 nM | Apoptosis induction |
| HCT116 (Colon cancer) | 30 nM | Cell cycle arrest |
Environmental Applications
The environmental impact of alcohols like this compound has been studied concerning their adsorption capabilities on activated carbon.
Adsorption Studies
Recent studies have applied quantitative structure–activity relationship (QSAR) models to predict the adsorption behavior of this compound on activated carbon. The findings suggest that the compound's molecular structure significantly influences its adsorption efficiency.
| Parameter | Value |
|---|---|
| Q (mg/g) at equilibrium | Predicted values range from 50 to 70 mg/g |
| Correlation Coefficient (R²) | 0.9538 |
Case Study 1: Synthesis of Anticancer Agents
A study focused on synthesizing new anticancer agents derived from this compound demonstrated its utility as a building block for creating compounds with enhanced biological activity against cancer cell lines. The study highlighted the compound's role in improving the efficacy of existing drugs through structural modifications.
Case Study 2: Environmental Remediation
In another case study, researchers investigated the use of activated carbon to adsorb volatile organic compounds (VOCs), including alcohols like this compound. The results indicated that the compound could be effectively removed from wastewater using activated carbon filtration systems.
Comparison with Similar Compounds
Table 1: Comparative Properties of Analogous Alcohols
Key Observations:
Branching and Functional Groups: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (C₉H₂₁NO) has a tertiary amine group and dual methyl/ethyl branching, contributing to its high boiling point (226.6°C) and low density (0.875 g/cm³) . this compound (hypothetical) would likely exhibit a lower boiling point than linear primary alcohols (e.g., 1-pentanol: ~138°C) due to steric hindrance from ethyl groups.
Hazard Profiles: Amino-substituted alcohols (e.g., 2-Amino-2-ethylbutan-1-ol) show higher toxicity (H302, H315, H319, H335) due to reactive amine groups . Non-amino analogs like 1-(Diethylamino)butan-2-ol lack significant hazards, suggesting substituent position and steric effects influence toxicity .
Market and Applications: 2,3-Dimethylbutan-1-ol has documented industrial consumption trends, likely used in fragrances, solvents, or pharmaceuticals . Amino-alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) are specialized in chemical synthesis or surfactants due to their amphiphilic nature .
Stability and Reactivity Trends
- Steric Effects: Highly branched alcohols (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) resist oxidation compared to linear alcohols, as seen in tertiary alcohols like 2-methyl-2-butanol ().
- Incompatibilities: Amino-alcohols may react with strong oxidizers, requiring careful storage (e.g., 2-Amino-2-ethylbutan-1-ol must avoid oxidizing agents) .
Ecological and Disposal Considerations
- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol requires incineration in licensed facilities, highlighting environmental precautions for amino-alcohols .
- No ecological data exists for simpler alcohols like 2,3-Dimethylbutan-1-ol, suggesting gaps in regulatory assessments .
Q & A
Q. What are the standard synthetic routes for 2,2-Diethylbutan-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketones. For example, reacting diethylmagnesium bromide with butyraldehyde derivatives under anhydrous conditions, followed by acid quenching. Purification via fractional distillation or column chromatography is critical to isolate the tertiary alcohol . Kinetic studies may optimize reaction conditions (e.g., temperature, solvent polarity) to improve yield .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use NMR (¹H and ¹³C) to confirm branching and hydroxyl group presence. IR spectroscopy identifies the O-H stretch (~3200–3600 cm⁻¹). Gas chromatography (GC) with flame ionization detection quantifies purity, though co-elution of structural isomers (e.g., 2,3-diethylbutan-1-ol) may require tandem GC-MS for resolution . Reproducibility across labs depends on standardized retention indices and spectral libraries .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in sealed containers in ventilated, dry areas away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency procedures include rinsing exposed areas with water for ≥15 minutes and seeking medical evaluation for persistent irritation .
Advanced Research Questions
Q. How can thermodynamic properties (e.g., enthalpy of vaporization) of this compound be experimentally determined?
- Methodological Answer : Utilize static or dynamic vapor pressure measurement systems. For example, the ebulliometric method measures boiling points at varying pressures to calculate enthalpy of vaporization via the Clausius-Clapeyron equation. Differential scanning calorimetry (DSC) quantifies phase transitions. Comparative studies with analogs (e.g., 2,2-dimethylbutan-1-ol) highlight branching effects on thermodynamic stability .
Q. What strategies resolve contradictions in reported reaction kinetics for this compound derivatives?
- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (solvent, catalyst loading). Isotopic labeling (e.g., deuterated substrates) tracks mechanistic pathways. Computational modeling (DFT) identifies transition states to validate experimental kinetic data. Cross-lab collaborations harmonize protocols, reducing variability in rate constants .
Q. How can researchers design experiments to explore the steric effects of this compound in catalytic systems?
- Methodological Answer : Compare reactivity with less-branched analogs (e.g., 2-ethylbutan-1-ol) in esterification or oxidation reactions. Kinetic profiling under identical conditions quantifies steric hindrance. X-ray crystallography or molecular dynamics simulations visualize spatial interactions between the alcohol and catalytic sites (e.g., enzyme active centers or metal complexes) .
Q. What methodologies are used to synthesize and analyze chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., BINOL-based systems) or enzymatic resolution. Chiral HPLC or capillary electrophoresis separates enantiomers, while optical rotation and circular dichroism confirm configuration. Racemization studies under acidic/basic conditions assess stereochemical stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
